(S)-Sibutramine - 153341-22-1

(S)-Sibutramine

Catalog Number: EVT-8623769
CAS Number: 153341-22-1
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Sibutramine is classified as a phenethylamine derivative. Its chemical structure features a phenyl ring, a cyclobutane moiety, and a dimethylamine group. The compound is synthesized through various chemical processes, which are crucial for its production in pharmaceutical applications.

Synthesis Analysis

(S)-Sibutramine can be synthesized through several methods, with a notable approach involving a three-step reaction process. This method includes:

  1. Formation of Cyclobutane Derivative: The initial step involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in dimethyl sulfoxide (DMSO) to produce a cyclobutane derivative.
  2. Grignard Reaction: The cyclobutane derivative then undergoes a Grignard reaction with isobutyl magnesium bromide to form an intermediate.
  3. Reductive Amination: Finally, the ketone intermediate is subjected to reductive amination using formaldehyde and formic acid, resulting in (S)-sibutramine .

This synthesis pathway has been improved to enhance yield and reduce production time significantly by streamlining the process into fewer steps .

Molecular Structure Analysis

(S)-Sibutramine has the following molecular structure:

  • Chemical Formula: C_17H_20ClN
  • Molecular Weight: 285.80 g/mol
  • Structural Features: The compound consists of a dimethylamino group attached to a cyclobutane ring and a chlorophenyl group.

The stereochemistry of (S)-sibutramine is critical for its pharmacological activity, as the (S)-enantiomer exhibits greater efficacy than its (R)-counterpart .

Chemical Reactions Analysis

(S)-Sibutramine participates in various chemical reactions during its synthesis and metabolism:

  • Demethylation: One significant reaction involves demethylation to produce desmethylsibutramine, which retains some pharmacological activity.
  • Hydrolysis: In metabolic pathways, hydrolysis can lead to the formation of inactive metabolites.
  • Chiral Resolution: Techniques such as chiral chromatography are employed to separate (S)-sibutramine from its (R)-enantiomer due to their differing pharmacological effects .
Mechanism of Action

(S)-Sibutramine functions primarily as an appetite suppressant through its mechanism of action involving neurotransmitter modulation:

  1. Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in synaptic clefts.
  2. Norepinephrine Reuptake Inhibition: Similarly, it inhibits norepinephrine reuptake, enhancing sympathetic nervous system activity.
  3. Increased Dopamine Levels: The compound also indirectly increases dopamine levels, contributing to its effects on mood and appetite regulation.

These actions collectively result in reduced food intake and increased energy expenditure, aiding weight loss efforts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 195-197 °C
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pKa Value: Approximately 9.5
  • Stability: Sensitive to light and moisture; should be stored in airtight containers.

These properties are essential for its formulation into dosage forms for therapeutic use .

Applications

In research contexts, (S)-sibutramine serves as a model compound for studying serotonin and norepinephrine interactions and their implications on obesity treatment strategies .

Neuropharmacological Mechanisms of Appetite Regulation

Monoamine Reuptake Inhibition and Synaptic Effects

(S)-Sibutramine exerts its primary neuropharmacological action through potent inhibition of presynaptic monoamine reuptake transporters in the central nervous system. As the pharmacologically active enantiomer, (S)-Sibutramine demonstrates stereoselective binding affinity for serotonin (5-hydroxytryptamine; 5-HT), norepinephrine, and to a lesser extent, dopamine transporters. This inhibition increases neurotransmitter availability in key hypothalamic synapses, thereby amplifying catabolic signaling pathways [1] [7].

The molecular mechanism involves competitive inhibition of:

  • Serotonin transporters (SERT): Increasing synaptic 5-HT concentration in the arcuate nucleus, which activates 5-HT2B and 5-HT2C receptors on anorexigenic proopiomelanocortin neurons [3]
  • Norepinephrine transporters (NET): Elevating synaptic norepinephrine levels, which stimulates both α1- and β1-adrenergic receptors in hypothalamic feeding centers [1] [9]
  • Dopamine transporters (DAT): Exhibiting approximately 3-fold lower potency compared to SERT and NET inhibition, contributing modestly to satiety enhancement [7]

Unlike amphetamine-derived anorectics, (S)-Sibutramine does not stimulate neurotransmitter release or cause presynaptic vesicle depletion, thereby avoiding neurotoxic effects associated with monoamine releasing agents [1]. The active metabolites (mono-desmethyl and di-desmethyl derivatives) demonstrate significantly greater reuptake inhibition potency than the parent compound, with elimination half-lives of 14-16 hours enabling sustained receptor modulation [1] [7].

Table 1: Physicochemical and Pharmacodynamic Properties of (S)-Sibutramine

PropertyCharacteristicsSignificance
Chemical classificationβ-phenethylamine derivativeStructural basis for transporter affinity
Molecular formulaC₁₇H₂₆ClNDetermines blood-brain barrier penetration
Protein binding97% to plasma proteinsImpacts free fraction available for CNS activity
MetabolismHepatic via CYP3A4 to active M1 & M2 metabolitesGenerates pharmacologically active enantiomeric metabolites
Active metabolitesMono-desmethyl (M1), Di-desmethyl (M2)Primary mediators of therapeutic effects
Transporter inhibitionSERT (Ki = 0.29nM) > NET (Ki = 0.53nM) > DAT (Ki = 0.94nM)Explains preferential serotonergic/noradrenergic activity over dopaminergic

Hypothalamic Neuropeptide Modulation

(S)-Sibutramine significantly modulates neuropeptide expression in the arcuate nucleus-paraventricular nucleus circuit, the primary hypothalamic appetite regulation pathway. Through enhanced monoaminergic signaling, it produces dual effects on catabolic and anabolic neuropeptides:

Activation of Catabolic Pathways

  • POMC/CART neuron stimulation: Synaptic serotonin and norepinephrine activate 5-HT2C receptors and β-adrenoceptors on proopiomelanocortin neurons, increasing production of α-melanocyte-stimulating hormone (α-MSH). This neuropeptide binds to melanocortin-4 receptors in the paraventricular nucleus, inducing satiety and reducing food intake [1] [8].
  • Corticotropin-releasing hormone release: Norepinephrine-mediated stimulation of paraventricular nucleus neurons increases corticotropin-releasing hormone secretion, which further suppresses appetite through downstream projections to brainstem feeding centers [1].
  • Leptin sensitization: (S)-Sibutramine facilitates leptin transport across the blood-brain barrier and enhances leptin receptor signaling in the arcuate nucleus, potentiating its anorexigenic effects [1].

Suppression of Anabolic Pathways

  • NPY/AgRP neuron inhibition: Serotonin via 5-HT1B receptors and norepinephrine via α2-adrenoceptors hyperpolarize neuropeptide Y/agouti-related peptide neurons, reducing orexigenic neuropeptide release. This decreases GABAergic inhibition of proopiomelanocortin neurons, creating a dual disinhibition mechanism [1] [9].
  • Melanin-concentrating hormone downregulation: (S)-Sibutramine reduces expression of melanin-concentrating hormone in the lateral hypothalamus, a potent orexigenic signal that promotes meal initiation [1].
  • Orexin suppression: Lateral hypothalamic orexin neurons show decreased activity following (S)-Sibutramine administration, reducing food-seeking motivation and reward anticipation [1].

Table 2: Neuropeptide Modulation by (S)-Sibutramine in Hypothalamic Pathways

Neuropeptide SystemEffectReceptor MechanismFunctional Outcome
POMC/α-MSH↑↑↑ ActivationMC4R agonism in paraventricular nucleusEnhanced satiety, reduced meal size
CART↑↑ ActivationCRH-R1 activationAppetite suppression, stress-induced anorexia
NPY↓↓↓ SuppressionY1/Y5 receptor antagonismReduced hunger signals, decreased foraging
AgRP↓↓↓ SuppressionMC4R antagonism blockedRemoval of orexigenic brake on POMC neurons
MCH↓↓ SuppressionMCH-R1 antagonismDecreased motivation to initiate meals
Orexin A/B↓ SuppressionOX1R/OX2R antagonismReduced food reward anticipation

Energy Expenditure Modulation

Beyond appetite suppression, (S)-Sibutramine enhances energy expenditure through both central and peripheral mechanisms:

  • Sympathetic activation: Norepinephrine reuptake inhibition increases sympathetic tone to brown adipose tissue, activating β3-adrenergic receptors that induce mitochondrial uncoupling protein 1-mediated thermogenesis [1] [9].
  • Prevention of metabolic adaptation: During weight loss, (S)-Sibutramine attenuates the typical decrease in basal metabolic rate by approximately 100-200 kcal/day, counteracting adaptive thermogenesis that promotes weight regain [1] [2].
  • Skeletal muscle effects: Chronic administration increases resting muscle thermogenesis through β2-adrenergic receptor stimulation, accounting for approximately 30% of the total thermogenic effect in human studies [2] [9].

The combination of appetite suppression and energy expenditure enhancement creates a negative energy balance approximately 2.5 times greater than that achieved through caloric restriction alone, explaining its superior efficacy in obesity management compared to pure anorectics [1] [9].

Properties

CAS Number

153341-22-1

Product Name

(S)-Sibutramine

IUPAC Name

(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m0/s1

InChI Key

UNAANXDKBXWMLN-INIZCTEOSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Isomeric SMILES

CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.